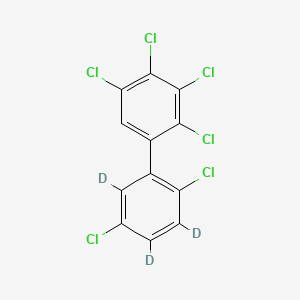

2,2',3,4,5,5'-Hexachlorobiphenyl-3',4',6'-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

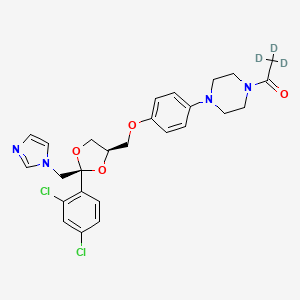

Le 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 est un dérivé marqué au deutérium du 2,2’,3,4,5,5’-Hexachloro-biphényl. Ce composé appartient à la famille des polychlorobiphényles (PCB), qui sont des composés organochlorés à deux noyaux benzéniques liés. Le marquage au deutérium sert à suivre et à étudier le comportement du composé dans diverses applications scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 implique la deutériation du 2,2’,3,4,5,5’-Hexachloro-biphényl. La deutériation est généralement réalisée par des réactions d'échange catalytique où les atomes d'hydrogène sont remplacés par des atomes de deutérium. Ce processus nécessite souvent l'utilisation de gaz deutérium (D2) et d'un catalyseur approprié sous des conditions de température et de pression contrôlées .

Méthodes de production industrielle

La production industrielle de composés marqués au deutérium comme le 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 est généralement réalisée dans des installations spécialisées équipées pour manipuler le marquage isotopique. Le processus de production implique plusieurs étapes, notamment la synthèse du composé parent, la purification et la deutériation ultérieure. Le produit final est ensuite soumis à un contrôle qualité rigoureux afin de garantir la composition isotopique et la pureté correctes .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Nucléophiles : Ions hydroxyde, ammoniac.

Électrophiles : Halogènes, acide sulfurique.

Principaux produits formés

Les principaux produits formés par ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones de biphényle chlorées, tandis que la réduction peut produire des biphényles partiellement déchlorés .

Applications De Recherche Scientifique

Le 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 est utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Comme traceur dans des études portant sur le devenir et le transport des PCB dans l'environnement.

Biologie : Pour étudier les voies métaboliques et la biotransformation des PCB dans les organismes vivants.

Médecine : Dans des études pharmacocinétiques pour comprendre la distribution, le métabolisme et l'excrétion des PCB.

Mécanisme d'action

Le mécanisme d'action du 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 implique son interaction avec diverses cibles moléculaires et voies. Les PCB, y compris ce composé, sont connus pour se lier au récepteur des hydrocarbures aromatiques (AhR), ce qui conduit à l'activation de l'expression des gènes impliqués dans le métabolisme des xénobiotiques. Cette interaction peut entraîner l'induction d'enzymes telles que les cytochromes P450, qui jouent un rôle crucial dans la biotransformation et la détoxification des PCB .

Mécanisme D'action

The mechanism of action of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 involves its interaction with various molecular targets and pathways. PCBs, including this compound, are known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450s, which play a crucial role in the biotransformation and detoxification of PCBs .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 comprennent :

2,2’,4,5,5’-Pentachloro-biphényl-3’,4’,6’-d3 : Un autre PCB marqué au deutérium avec un atome de chlore en moins.

2,3,3’,4,4’,5-Hexachloro-biphényl-2’,6,6’-d3 : Un PCB marqué au deutérium avec un motif de substitution du chlore différent.

Unicité

L'unicité du 2,2’,3,4,5,5’-Hexachloro-biphényl-3’,4’,6’-d3 réside dans son motif de substitution du chlore spécifique et son marquage au deutérium, ce qui le rend particulièrement utile pour le suivi et l'étude du comportement des PCB dans divers contextes scientifiques .

Propriétés

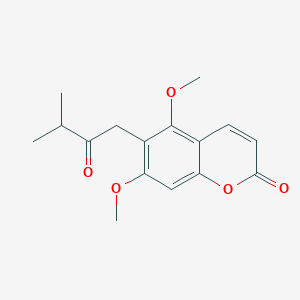

Formule moléculaire |

C12H4Cl6 |

|---|---|

Poids moléculaire |

363.9 g/mol |

Nom IUPAC |

1,4-dichloro-2,3,5-trideuterio-6-(2,3,4,5-tetrachlorophenyl)benzene |

InChI |

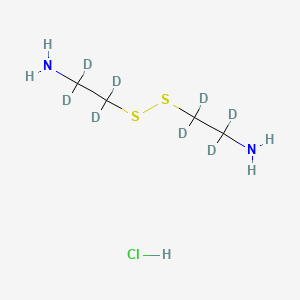

InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H/i1D,2D,3D |

Clé InChI |

UCLKLGIYGBLTSM-CBYSEHNBSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H] |

SMILES canonique |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)

methylsulfanyl]butanoic acid](/img/structure/B12400242.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)